methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate
Description
Its structure features a 1,2,4-triazole ring substituted with two chlorine atoms at positions 3 and 5, linked to a methyl acetate group via a methylene bridge. This compound is commercially available (e.g., from Shanghai PI Chemicals Ltd. under product code PI-19041) with 95% purity and CAS number 106535-16-4 .
Properties
IUPAC Name |
methyl 2-(3,5-dichloro-1,2,4-triazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3O2/c1-12-3(11)2-10-5(7)8-4(6)9-10/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLJFHOEIHVNIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=NC(=N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3,5-dichloro-1H-1,2,4-triazole with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the triazole ring can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, thiols, or amines can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Nucleophilic substitution: Substituted triazole derivatives.
Hydrolysis: 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetic acid.
Oxidation and Reduction: Various oxidized or reduced triazole derivatives.
Scientific Research Applications
Methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known to bind to various biological targets, which can result in antimicrobial or antifungal effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural analogs differ in substituents on the triazole ring or modifications to the ester group. Below is a detailed comparison:
Substituent Variations on the Triazole Ring
(a) 3,5-Dibromo-1H-1,2,4-Triazole Derivatives
- Compound : (3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic acid (CAS: MFCD26381814)
- Molecular Formula : C₄H₃Br₂N₃O₂
- Substituents : Bromine atoms at positions 3 and 5; acetic acid group.
- Applications : Used as intermediates in organic synthesis, particularly for brominated heterocycles .
- Key Difference : Bromine substituents confer higher molecular weight (341.00 g/mol) compared to the dichloro analog (MW: ~220.03 g/mol) .
(b) 3,5-Dimethyl-1H-1,2,4-Triazole Derivatives
- Compound : 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride (CAS: 1187927-35-0)
- Molecular Formula : C₆H₁₀ClN₃O₂
- Substituents : Methyl groups at positions 3 and 5; hydrochloride salt form.
- Applications : Likely used in medicinal chemistry due to enhanced solubility from the hydrochloride counterion .
- Key Difference : Methyl groups reduce electronegativity compared to halogens, altering reactivity in nucleophilic substitutions .
Ester Group Modifications
- Compound : Tert-butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate (CAS: 1240569-94-1)
- Molecular Formula : C₈H₁₁Br₂N₃O₂
- Substituents : Tert-butyl ester instead of methyl ester.
- Applications : The bulky tert-butyl group improves stability under acidic conditions, making it suitable for stepwise syntheses .
- Key Difference : Tert-butyl esters are typically more hydrolytically stable than methyl esters, affecting degradation profiles .
Comparative Data Table
Biological Activity
Methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate is a synthetic compound belonging to the triazole class of chemicals. Its unique structure, characterized by the presence of two chlorine atoms on the triazole ring and a methyl ester group, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 210.02 g/mol. The compound features a five-membered triazole ring with dichloro substitutions at the 3 and 5 positions, which significantly influence its chemical reactivity and biological activity.
This compound exhibits notable antimicrobial properties. The mechanism of action is primarily attributed to its ability to interact with specific enzymes or receptors in microbial cells. The triazole ring is known to inhibit the enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi. By inhibiting this enzyme, the compound disrupts membrane integrity and function in fungal cells.
Case Studies and Research Findings
Several studies have investigated the antifungal activity of this compound:
-
Antifungal Efficacy Against Candida spp.:
A study assessed the minimal inhibitory concentration (MIC) of various triazole derivatives against Candida albicans. This compound demonstrated significant antifungal activity with an MIC comparable to established antifungal agents like fluconazole (FLC) .Compound MIC (µg/mL) This compound 0.020 Fluconazole (FLC) 0.020 -
Selectivity and Toxicity:
The selectivity index (SI), which measures the safety profile of compounds relative to their efficacy, was evaluated using human fetal lung fibroblast (MRC-5) cells. The cytotoxicity of this compound was found to be lower than that of other triazole derivatives .Compound IC50 (µM) This compound >100 Ketoconazole (KTC) 69.1
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Substitutions on the triazole ring or variations in the ester moiety can enhance or diminish its antifungal potency. For instance:
- Chlorine Substitutions: The presence of chlorine atoms at specific positions enhances binding affinity to CYP51.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
